Product packaging for 9-Hydroxy-N-desmethylclobazam(Cat. No.:CAS No. 70643-29-7)

9-Hydroxy-N-desmethylclobazam

Cat. No.: B12784407
CAS No.: 70643-29-7
M. Wt: 302.71 g/mol
InChI Key: WMIFHLOKDOYDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Hydroxy-N-desmethylclobazam is a key metabolite in the study of the benzodiazepine drug clobazam . Clobazam is a 1,5-benzodiazepine approved for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome . The primary metabolism of clobazam involves N-demethylation to form the active metabolite N-desmethylclobazam (norclobazam) . Subsequent hydroxylation of N-desmethylclobazam, primarily catalyzed by the CYP2C19 enzyme, leads to the formation of this compound (also referred to as 4′-Hydroxy-N-desmethylclobazam) . Available data indicates that this metabolite is considered pharmacologically inactive, making it a crucial marker for studying the metabolic fate and clearance of clobazam . This compound is therefore highly valuable for researchers in the fields of toxicology, pharmacology, and analytical chemistry. Its primary applications include use as a high-purity reference standard in method development and therapeutic drug monitoring (TDM) for clobazam . It enables the quantification of metabolic ratios, investigation of pharmacogenomics—particularly in individuals with different CYP2C19 metabolizer statuses—and the assessment of drug-drug interactions . Researchers utilize advanced analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the sensitive and specific detection and quantification of this metabolite in biological matrices like plasma and serum . This product is intended for research and analysis in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2O3 B12784407 9-Hydroxy-N-desmethylclobazam CAS No. 70643-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70643-29-7

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

8-chloro-6-hydroxy-1-phenyl-5H-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C15H11ClN2O3/c16-9-6-11-15(12(19)7-9)17-13(20)8-14(21)18(11)10-4-2-1-3-5-10/h1-7,19H,8H2,(H,17,20)

InChI Key

WMIFHLOKDOYDRP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2O)Cl)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

Metabolic Pathways and Enzymatic Kinetics of 9 Hydroxy N Desmethylclobazam

Primary and Secondary Metabolic Pathways of 9-Hydroxy-N-desmethylclobazam Formation

The generation of this compound is the result of sequential metabolic reactions involving two main precursor routes. These pathways begin with the initial metabolism of the parent compound, clobazam.

Clobazam is extensively metabolized in the liver, with two principal initial pathways leading to the formation of precursor compounds nih.govfda.gov.

N-Demethylation: The major metabolic pathway for clobazam involves demethylation at the nitrogen-1 position to form N-desmethylclobazam (NCLB), also known as norclobazam (B161289) nih.govclinpgx.orgaesnet.org. This reaction accounts for approximately 70% of clobazam metabolism nih.govclinpgx.org. N-desmethylclobazam is the primary and only pharmacologically active metabolite of clobazam fda.govaesnet.orgmdpi.com.

Hydroxylation: A secondary, minor pathway is the hydroxylation of clobazam to produce 4'-hydroxyclobazam (B12754370) nih.govclinpgx.org.

These two metabolites, N-desmethylclobazam and 4'-hydroxyclobazam, serve as the direct precursors for the formation of this compound nih.govclinpgx.org.

This compound is considered an inactive metabolite and is formed via two distinct subsequent metabolic steps from the precursors nih.govclinpgx.org:

Hydroxylation of N-desmethylclobazam: The primary route to the formation of this compound is the hydroxylation of the active metabolite, N-desmethylclobazam nih.govclinpgx.org.

N-Demethylation of 4'-hydroxyclobazam: A secondary route involves the demethylation of the minor metabolite, 4'-hydroxyclobazam nih.govclinpgx.org.

Both of these pathways ultimately converge to produce the same terminal, inactive metabolite, this compound, which is then prepared for excretion nih.govclinpgx.org.

Cytochrome P450 (CYP) Mediated Biotransformation

The metabolism of clobazam and its derivatives is almost entirely dependent on the activity of various isoforms of the cytochrome P450 enzyme system, which are primarily located in the liver nih.govresearchgate.net.

The conversion of the active metabolite N-desmethylclobazam to this compound is predominantly catalyzed by a specific CYP isoform:

CYP2C19: This enzyme is the main catalyst for the 4'-hydroxylation of N-desmethylclobazam clinpgx.orgnih.govresearchgate.netaesnet.org. The activity of CYP2C19 is a critical determinant of the rate of elimination of N-desmethylclobazam nih.gov. Genetic variations (polymorphisms) in the CYP2C19 gene can lead to significant inter-individual differences in the plasma concentrations of N-desmethylclobazam nih.govnih.gov. Individuals classified as "poor metabolizers" due to carrying defective CYP2C19 alleles exhibit a reduced capacity to form this compound, leading to markedly elevated and prolonged plasma levels of the active N-desmethylclobazam metabolite nih.govnih.govnih.gov.

Formation of N-desmethylclobazam: The initial and major step of clobazam N-demethylation is primarily mediated by CYP3A4 , with lesser contributions from CYP2C19 and CYP2B6 nih.govclinpgx.orgaesnet.orgnih.gov.

Formation of 4'-hydroxyclobazam: The minor pathway of clobazam hydroxylation is catalyzed by CYP2C19 and CYP2C18 clinpgx.orgnih.gov.

Hydroxylation of N-desmethylclobazam: Alongside the primary catalyst CYP2C19 , CYP2C18 can also hydroxylate N-desmethylclobazam nih.govclinpgx.org.

Demethylation of 4'-hydroxyclobazam: The conversion of 4'-hydroxyclobazam to this compound is carried out by CYP2C9 , CYP2B6 , and CYP3A4 nih.govclinpgx.org.

Enzymatic Kinetics of Formation and Degradation

The efficiency and rate of the enzymatic reactions involved in the formation of this compound and its precursors have been characterized through in vitro studies using recombinant human CYP enzymes.

The formation of the primary precursor, N-desmethylclobazam, from clobazam is mediated by three main isoforms, each with distinct kinetic parameters.

Table 1: Enzymatic Kinetics of N-desmethylclobazam (NCLB) Formation from Clobazam
CYP IsoformKm (μM)Vmax (nmol/min/nmol P450)Intrinsic Clearance (CLint) (μL/min/nmol P450)
CYP3A429.06.20214
CYP2C1931.91.1536.1
CYP2B62895.7019.7

Data sourced from Giraud et al. (2004) nih.gov.

The subsequent hydroxylation of N-desmethylclobazam to this compound is primarily driven by CYP2C19.

Table 2: Enzymatic Kinetics of this compound Formation from N-desmethylclobazam
CYP IsoformKm (μM)Vmax (nmol/min/nmol P450)Intrinsic Clearance (CLint) (μL/min/nmol P450)Hill Coefficient
CYP2C195.740.21938.21.54

Data sourced from Giraud et al. (2004) and FDA documentation fda.govnih.gov.

This compound is considered a terminal, inactive metabolite nih.govclinpgx.org. Its formation represents a key step in the detoxification and subsequent elimination of clobazam and its active metabolite from the body.

Determination of Apparent Kinetic Parameters (Km, Vmax, CLint) of Involved Enzymes

The enzymatic kinetics of the hydroxylation of N-desmethylclobazam have been characterized to understand the efficiency and capacity of the metabolic pathway. In vitro studies using cDNA-expressed P450 isoforms have identified CYP2C19 as the key enzyme responsible for the formation of 4'-hydroxy-N-desmethylclobazam. nih.gov The apparent kinetic parameters, including the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint), quantify the affinity of the enzyme for the substrate and its catalytic efficiency.

For the hydroxylation of N-desmethylclobazam to 4'-hydroxy-N-desmethylclobazam by CYP2C19, the following kinetic parameters have been determined. nih.gov

EnzymeParameterValueUnit
CYP2C19Km5.74µM
CYP2C19Vmax0.219nmol/min/nmol P450
CYP2C19CLint38.2µL/min/nmol P450

These parameters indicate a high affinity of CYP2C19 for N-desmethylclobazam (as shown by the low Km value) and define the maximal rate of its conversion to the hydroxylated metabolite. nih.gov Intrinsic clearance (CLint) represents the ratio of Vmax to Km and describes the rate of metabolism at low substrate concentrations where the enzyme is not saturated. currentseparations.com

Enzyme Inhibition and Induction Dynamics

The rate of this compound formation can be significantly altered by the co-administration of drugs that inhibit or induce CYP2C19.

Enzyme Inhibition: Chemical inhibition studies in human liver microsomes have demonstrated that CYP2C19 inhibitors can reduce the metabolism of N-desmethylclobazam. For instance, omeprazole, a known CYP2C19 inhibitor, was found to inhibit the hydroxylation of N-desmethylclobazam by 26%. nih.gov Other drugs that act as CYP2C19 inhibitors, such as felbamate, may also increase concentrations of N-desmethylclobazam by slowing its conversion to the hydroxylated metabolite. nih.govdrugbank.com

Enzyme Induction: Conversely, drugs that induce hepatic enzymes can increase the metabolism of clobazam and N-desmethylclobazam. Concomitant use of hepatic enzyme inducers like phenytoin (B1677684) and carbamazepine (B1668303) has been shown to increase the concentration ratio of N-desmethylclobazam to clobazam, suggesting an induction of CYP3A4 which forms N-desmethylclobazam. nih.govnih.gov However, in individuals with functional CYP2C19 (extensive and intermediate metabolizers), these inducers also increased the clearance of N-desmethylclobazam. nih.gov This effect was not observed in CYP2C19 poor metabolizers, highlighting the crucial role of this enzyme in the induced clearance of N-desmethylclobazam. nih.gov

Pharmacogenomic Influences on this compound Metabolism

Pharmacogenomics plays a pivotal role in the metabolism of N-desmethylclobazam, with genetic variations in the CYP2C19 gene leading to significant inter-individual differences in metabolite exposure.

CYP2C19 Polymorphism and Metabolite Exposure

The CYP2C19 gene is highly polymorphic, with several variant alleles (e.g., CYP2C192 and CYP2C193) that result in decreased or non-functional enzyme activity. clinpgx.orgresearchgate.net Individuals carrying these variant alleles exhibit impaired metabolism of N-desmethylclobazam, leading to its accumulation and substantially higher plasma concentrations. nih.govnih.gov

Compared to normal metabolizers, the area under the curve (AUC) and maximum concentration (Cmax) of N-desmethylclobazam are approximately 3 to 5 times higher in poor metabolizers and 2 times higher in intermediate metabolizers. nih.gov This gene-dose effect means that the degree of elevation in N-desmethylclobazam levels is dependent on the number of mutated CYP2C19 alleles an individual possesses. researchgate.net Consequently, individuals with one or two copies of a defective CYP2C19 allele may develop markedly elevated steady-state plasma concentrations of N-desmethylclobazam. nih.gov In some cases, N-desmethylclobazam levels in poor metabolizers can be over seven times higher than in extensive metabolizers. nih.gov

Metabolic Phenotyping and Inter-Individual Variability

Based on their CYP2C19 genotype, individuals can be classified into different metabolizer phenotypes, which explains a large portion of the inter-individual variability observed in N-desmethylclobazam plasma levels. nih.govclinpgx.org

The primary phenotypes include:

Extensive Metabolizers (EMs): Carry two functional alleles (e.g., 1/1) and have normal enzyme activity.

Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele (e.g., 1/2, 1/3) and have reduced enzyme activity. clinpgx.org

Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., 2/2, 2/3, 3/3) and have significantly reduced or absent enzyme activity. clinpgx.org

This genetic variability directly impacts the clearance of N-desmethylclobazam. Studies have shown that the clearance of N-desmethylclobazam can be reduced by as much as 85% in CYP2C19 poor metabolizers compared to extensive metabolizers. nih.govclinpgx.orgclinpgx.org The N-desmethylclobazam/clobazam plasma metabolic ratio is significantly higher in individuals carrying a mutated allele. nih.gov For example, patients with the 2/2 genotype (a PM phenotype) have been observed to have an N-desmethylclobazam/clobazam ratio 27-fold higher than control patients with normal metabolizing genotypes. clinpgx.org

The significant differences in metabolite concentrations among these phenotypes underscore the importance of metabolic phenotyping in understanding inter-individual variability. nih.govclinpgx.org

CYP2C19 PhenotypeExample GenotypesN-desmethylclobazam (NCLB) ClearanceMean NCLB Concentration/Dose Ratio [(µg/mL)/(mg/kg)]
Extensive Metabolizer (EM)1/1Normal3.1
Intermediate Metabolizer (IM)1/2, 1/3Decreased4.9
Poor Metabolizer (PM)2/2, 2/3, 3/3Significantly Decreased (by ~85%)21.6

(Data compiled from sources nih.govclinpgx.orgclinpgx.org)

Analytical Methodologies for Quantitative and Qualitative Determination

Chromatographic Separations and Detection Principles

Chromatography is the cornerstone for the analysis of 9-Hydroxy-N-desmethylclobazam, providing the necessary separation from endogenous matrix components and other related metabolites. The choice of technique depends on the required sensitivity, selectivity, and the nature of the biological sample.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of clobazam and its metabolites, including this compound. An established HPLC method allows for the simultaneous determination of clobazam, N-desmethylclobazam, and their hydroxy derivatives in plasma and urine nih.gov. This method utilizes a reversed-phase C18 column to separate the compounds based on their polarity nih.govmdpi.com.

Detection is typically performed using a UV detector, often at a wavelength of 228 nm, where the benzodiazepine (B76468) structure exhibits significant absorbance mdpi.com. The mobile phase commonly consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) nih.govmdpi.com. The ratio of these solvents can be manipulated in an isocratic or gradient elution to achieve optimal separation. One key challenge noted in early HPLC methods was potential chromatographic interference between the hydroxy metabolites and other medications, which requires careful method development to ensure specificity nih.gov.

Table 1: Representative HPLC Conditions for Benzodiazepine Analysis

ParameterCondition
ColumnReversed-Phase C18
Mobile PhaseAcetonitrile and/or Methanol with Phosphate Buffer
DetectionUV Absorbance at 228-240 nm
Flow Rate0.8 - 1.5 mL/min

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of many drug compounds nih.gov. However, the direct analysis of hydroxylated metabolites like this compound by GC is challenging due to their low volatility and thermal instability. The presence of the polar hydroxyl group necessitates a derivatization step to increase volatility and improve chromatographic peak shape nih.govaafs.org.

Common derivatization strategies for benzodiazepines and their metabolites include silylation or acylation aafs.orgnih.gov. Silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the hydroxyl group to form more stable and volatile tert-butyldimethylsilyl (TBDMS) derivatives nih.gov. Alternatively, a sequential derivatization involving propylation of the secondary amine followed by propionylation of hydroxyl groups can be employed nih.govoup.com. Following derivatization, the analyte is separated on a capillary column (e.g., methyl silicone) and detected, often with an electron-capture detector (ECD) for high sensitivity or a mass spectrometer for definitive identification nih.govtaylorfrancis.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of drug metabolites in biological fluids due to its superior sensitivity and selectivity nih.govbohrium.comnih.gov. While specific methods focusing solely on this compound are not extensively detailed in the literature, the methodologies developed for its precursors, clobazam and N-desmethylclobazam, are directly applicable nih.govnih.govnih.gov.

These methods typically employ a reversed-phase C18 or biphenyl (B1667301) column for chromatographic separation nih.govnih.gov. Detection is achieved with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte and an isotopically labeled internal standard nih.gov. This technique minimizes interferences from the biological matrix, a phenomenon known as the matrix effect nih.gov. High-resolution mass spectrometry can also be used for qualitative analysis and structural confirmation by providing highly accurate mass measurements.

Table 2: Illustrative LC-MS/MS Parameters for Metabolite Quantification

ParameterCondition
ChromatographyUPLC/HPLC
ColumnAgilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex Biphenyl
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)

Methodological Development and Validation Criteria

The development of a reliable analytical method for this compound requires careful optimization of sample preparation and chromatographic conditions to ensure accuracy, precision, and robustness.

The primary goal of sample preparation is to isolate this compound from the complex biological matrix (e.g., plasma, urine) and to concentrate it for analysis. For urine samples containing conjugated metabolites, an initial enzymatic hydrolysis step is often required to cleave glucuronide groups nih.govoup.com.

Liquid-Liquid Extraction (LLE): This is a classic and widely used technique. It involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. For clobazam and its metabolites, various solvents have been used, including diethyl ether, ethyl acetate, or mixtures like hexane-dichloromethane nih.govmdpi.com. A crucial aspect of LLE for separating clobazam's family of compounds is pH control. A two-step LLE procedure has been described where clobazam and N-desmethylclobazam are first extracted at a high pH (e.g., pH 13), followed by a second extraction at a lower pH (e.g., pH 9) to specifically isolate the more polar hydroxy derivatives nih.gov.

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner alternative to LLE. In this technique, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. Reversed-phase C18 cartridges are commonly used for benzodiazepine analysis.

Protein Precipitation (PPT): This is a simpler but potentially less clean method where a solvent like methanol is added to the plasma sample to precipitate proteins nih.gov. After centrifugation, the supernatant containing the analyte is injected into the LC-MS/MS system. While fast, this method may result in more significant matrix effects medipharmsai.com.

Optimization of chromatographic conditions is critical for achieving good resolution, peak shape, and analysis time. For LC-MS/MS, the mobile phase typically consists of an aqueous component (e.g., water with 5 mM ammonium (B1175870) formate (B1220265) and 0.05% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) bohrium.comnih.gov.

A gradient elution, where the proportion of the organic solvent is increased over the course of the run, is often employed. This allows for the efficient elution of compounds with varying polarities, ensuring that the less polar parent drug and the more polar this compound are well-separated from each other and from matrix components mdpi.com. The flow rate is adjusted based on the column dimensions to achieve optimal efficiency. Method validation, following regulatory guidelines, must be performed to demonstrate linearity, precision, accuracy, selectivity, and stability of the analyte under various conditions nih.govnih.gov.

Detection Modalities and Sensitivity Limits

The quantitative and qualitative determination of this compound, a metabolite of clobazam, relies on various advanced analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant modalities for its detection in biological matrices such as plasma, serum, and urine nih.govnih.govmdpi.commayocliniclabs.com.

HPLC methods, often coupled with ultraviolet (UV) detection, provide a reliable means for quantification. In one such method, analytes were detected at a wavelength of 228 nm mdpi.comresearchgate.net. The sensitivity of these methods is characterized by the limit of detection (LOD) and the lower limit of quantification (LLOQ). For the hydroxy metabolites of N-desmethylclobazam, an HPLC-based method reported a detection limit of approximately 10-20 ng/mL nih.gov. Another HPLC-UV method established an LLOQ of 200 ng/mL for N-desmethylclobazam in human plasma, defined as the lowest concentration on the calibration curve with precision and accuracy within ±20% and a signal at least five times higher than that of a blank plasma sample mdpi.comresearchgate.net.

LC-MS/MS is a highly sensitive and selective technique used for the bioanalysis of these compounds mayocliniclabs.comlabcorp.comeijppr.com. This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry eijppr.com. For N-desmethylclobazam, an LC-MS/MS method was validated with an LLOQ of 200 ng/mL in human plasma, with sensitivity also being evaluated at concentrations below this limit to determine the LOD nih.gov.

Table 1: Detection Modalities and Sensitivity Limits

Analytical Method Analyte Matrix Sensitivity Limit Source(s)
HPLC Hydroxy metabolites of N-desmethylclobazam Plasma, Urine LOD: 10-20 ng/mL nih.gov
HPLC-UV N-desmethylclobazam Human Plasma LLOQ: 200 ng/mL mdpi.comresearchgate.net
LC-MS/MS N-desmethylclobazam Human Plasma LLOQ: 200 ng/mL nih.govbohrium.com

Assay Linearity, Precision, and Accuracy Evaluation

The validation of an analytical method ensures its reliability, consistency, and accuracy. Key parameters evaluated include linearity, precision, and accuracy wjarr.comjddtonline.info.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. For N-desmethylclobazam, an HPLC-UV method demonstrated linearity over a concentration range of 200–3000 ng/mL, with a coefficient of determination (r²) greater than 0.99 mdpi.comresearchgate.net. Similarly, an LC-MS/MS method was validated over a concentration range of 200–10,000 ng/mL for N-desmethylclobazam nih.govbohrium.com.

Precision measures the degree of agreement among a series of measurements from the same sample. It is typically expressed as the coefficient of variation (CV). For an HPLC-UV method, the intra-day precision for N-desmethylclobazam was less than 6% CV, and the inter-day precision was also under 6% CV mdpi.comresearchgate.net. According to validation guidelines, the CV should not exceed 15%, except at the LLOQ where it should not exceed 20% wjarr.com.

Accuracy refers to the closeness of the measured value to the true value and is often expressed as the percent error or deviation. The accuracy for both intra- and inter-day assessments for N-desmethylclobazam was found to be within ±10% for the HPLC-UV method, falling within the generally accepted limit of ±15% mdpi.comresearchgate.netwjarr.com.

Table 2: Summary of Assay Validation Parameters for N-desmethylclobazam

Parameter Method Concentration Range Finding Source(s)
Linearity HPLC-UV 200–3000 ng/mL r² > 0.99 mdpi.comresearchgate.net
LC-MS/MS 200–10,000 ng/mL Method validated in this range nih.govbohrium.com
Precision HPLC-UV Quality Control Samples Intra-day CV <6% mdpi.comresearchgate.net
Inter-day CV <6% mdpi.comresearchgate.net
Accuracy HPLC-UV Quality Control Samples Intra- & Inter-day error within ±10% mdpi.comresearchgate.net

Specificity and Matrix Interference Considerations

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components wjarr.com. In bioanalysis, the biological matrix itself can interfere with the analysis, a phenomenon known as the matrix effect.

Matrix effects, which include ion suppression or enhancement, are a significant concern in LC-MS/MS assays and can affect method performance by altering the ionization efficiency of the target analyte eijppr.comnih.gov. These effects can arise from endogenous components in biological fluids (like phospholipids) or exogenous materials such as anticoagulants (e.g., Li-heparin) or polymers from plastic collection tubes eijppr.comnih.gov.

In the analysis of clobazam's hydroxy metabolites, chromatographic interferences from co-administered medications have been noted as a potential issue nih.gov. However, specific HPLC-UV methods have demonstrated good selectivity, showing no interfering peaks at the retention time of N-desmethylclobazam when analyzing blank plasma samples researchgate.net.

To mitigate matrix effects, several strategies are employed. These include optimizing chromatographic conditions, improving sample clean-up procedures, and using an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, which co-elutes and experiences similar matrix effects eijppr.comnih.gov. The evaluation of matrix effects is a critical part of method validation and is typically assessed by analyzing samples prepared in at least six different lots of the biological matrix nih.gov.

Application of Certified Reference Materials in Bioanalysis

Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and metrological traceability of analytical measurements caymanchem.com. A CRM is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability caymanchem.com.

For the analysis of this compound and related compounds, CRMs of N-desmethylclobazam are commercially available caymanchem.comcerilliant.comlgcstandards.com. These materials are used as quantitative analytical reference standards in various applications, including forensic toxicology, clinical chemistry, and urine drug testing cerilliant.comcerilliant.com. The use of CRMs is essential for calibrating instruments and validating analytical methods mdpi.com. For instance, CRMs for N-desmethylclobazam (purity 100%) and clobazam (purity 99.9%) have been used to prepare standard stock solutions, calibration standards, and quality control samples for method validation mdpi.com.

CRMs are manufactured and tested to meet high international standards, such as ISO/IEC 17025 and ISO 17034, which ensures their quality and reliability for use as a reference in achieving accurate and reproducible data in bioanalytical assays caymanchem.com.

Comparative Metabolomic Profiling and Species Specific Biotransformation

In Vitro Metabolic Systems (e.g., Hepatic Microsomes, Recombinant Enzymes)

In vitro metabolic systems, such as hepatic microsomes and recombinant cytochrome P450 (CYP) enzymes, are fundamental tools for elucidating the metabolic pathways of drug candidates. nih.govresearchgate.net These systems allow for the identification of the primary enzymes responsible for a drug's biotransformation.

For the precursor to 9-Hydroxy-N-desmethylclobazam, N-desmethylclobazam, in vitro studies using human systems have been well-characterized. Research utilizing cDNA-expressed P450 enzymes has shown that in humans, N-desmethylclobazam is hydroxylated to 4'-hydroxy-N-desmethylclobazam. nih.gov The primary enzymes responsible for this specific reaction are CYP2C19 and, to a lesser extent, CYP2C18. nih.gov The kinetics of this transformation by CYP2C19 have been studied in detail, as shown in the table below. nih.gov

Conversely, the formation of this compound has not been reported as a significant pathway in human in vitro systems. Extensive in vitro research has focused on N-demethylation and 4'-hydroxylation as the primary metabolic routes for clobazam and its main metabolite in humans. nih.govaesnet.org There is a notable absence of published studies identifying the specific canine hepatic microsomes or recombinant canine CYP enzymes responsible for the 9-hydroxylation pathway, representing a gap in the current understanding of the in vitro biotransformation leading to this specific compound.

**4.2. In Vivo Animal Model Investigations

In vivo studies have revealed a distinct and significant metabolic pathway for clobazam in canines that is not prominent in other species, including humans. The primary metabolic transformations of clobazam are N-dealkylation and hydroxylation. nih.gov While the initial N-dealkylation to form N-desmethylclobazam is a common pathway in dogs, monkeys, rats, and humans, a subsequent hydroxylation step at the 9-position is a unique and important route in dogs. nih.gov

This canine-specific pathway results in the formation of this compound. nih.gov This biotransformation markedly distinguishes the metabolic profile of clobazam in dogs from that of other species investigated. nih.gov In contrast to the 1,4-benzodiazepines (e.g., diazepam), where 3-hydroxylation is a common metabolic step, the 1,5-benzodiazepine structure of clobazam and its metabolites favors hydroxylation at other positions, such as the 4'-position in humans and the 9-position in dogs. nih.gov

Comparative metabolism studies are crucial for selecting appropriate animal models for preclinical safety and efficacy evaluation. The metabolism of clobazam provides a clear example of qualitative species differences. A comparative analysis of metabolites identified in urine and feces from humans, monkeys, rats, and dogs after the administration of radiolabeled clobazam highlights the unique position of the canine model. nih.gov

The primary pathways of N-demethylation (forming N-desmethylclobazam) and 4'-hydroxylation (forming 4'-hydroxyclobazam (B12754370) and 4'-hydroxy-N-desmethylclobazam) are observed across these species to varying degrees. nih.gov However, the formation of this compound via 9-hydroxylation is specific to the dog and is either not found or found only in trace amounts in humans, monkeys, and rats. nih.gov

While population pharmacokinetic (PopPK) models have been developed to characterize the disposition of clobazam and N-desmethylclobazam in human populations, particularly in children, specific cross-species predictive models that account for the formation of this compound have not been detailed in the available scientific literature. nih.gov The qualitative difference presented by this canine-specific metabolite poses a challenge for the development of simple allometric scaling or other predictive models to extrapolate metabolic profiles from dog to human.

Translational Implications of Species-Specific Metabolism in Pre-clinical Studies

The existence of major metabolic pathways in preclinical animal models that are absent in humans has significant translational implications for drug development. The dog is a commonly used second species in nonclinical safety testing. researchgate.netmdpi.com However, profound differences in drug metabolism, such as the unique formation of this compound in dogs, can complicate the interpretation of preclinical data and its extrapolation to human clinical trials. nih.gov

When a test species produces a unique and significant metabolite, it raises several challenges. Firstly, the toxicological assessment in that species may be influenced by the specific toxicity of the metabolite, which is not relevant to human safety assessment. nih.gov The pharmacological and toxicological profile of this compound is not fully characterized, and its presence in dogs means that a portion of the drug's exposure and effects in this species is attributable to a compound that humans will not be exposed to.

Secondly, this metabolic divergence can lead to a misinterpretation of the dose-response relationship and the safety margins for the parent drug and human-relevant metabolites. Animal studies are intended to identify potential human toxicities, but if adverse events in the animal model are caused by a species-specific metabolite, their predictive value for human risk is diminished. nih.gov Therefore, the pronounced species-specific 9-hydroxylation pathway in canines necessitates caution when using this model to predict the human safety and metabolic profile of clobazam, underscoring the importance of a thorough understanding of comparative metabolism in the early stages of drug development.

Mechanistic Investigations of Molecular Interaction and Functional Inactivity

Evaluation of Receptor Binding and Pharmacological Activity

Scientific literature does not focus on significant receptor binding or pharmacological activity for 4'-hydroxy-N-desmethylclobazam. Its primary role is understood as a step in the metabolic degradation and elimination of clobazam and its active metabolite, N-desmethylclobazam. The formation of 4'-hydroxy-N-desmethylclobazam occurs via hydroxylation of the active N-desmethylclobazam, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C19 nih.govclinpgx.orgaesnet.org.

This metabolic conversion is a key step in detoxification, rendering the molecule more water-soluble for eventual excretion. As a result, 4'-hydroxy-N-desmethylclobazam is not considered to contribute to the therapeutic effects of clobazam. Research into the receptor binding affinities of clobazam derivatives is concentrated on the parent drug and its pharmacologically active metabolite, N-desmethylclobazam, both of which exhibit significant affinity for GABA-A receptors plos.orgresearchgate.netnih.gov. The lack of similar detailed binding studies for 4'-hydroxy-N-desmethylclobazam underscores its characterization as pharmacologically inert.

Table 1: Metabolic and Functional Profile of 4'-hydroxy-N-desmethylclobazam
CharacteristicDescriptionSource
Metabolic PrecursorN-desmethylclobazam (Norclobazam) nih.govclinpgx.org
Metabolic ReactionHydroxylation nih.govclinpgx.org
Primary EnzymeCYP2C19 nih.govclinpgx.orgaesnet.org
Pharmacological ActivityConsidered inactive nih.govclinpgx.org

Functional Classification as an Inactive Metabolite

4'-hydroxy-N-desmethylclobazam is definitively classified in pharmacological literature as an inactive metabolite nih.govclinpgx.org. It is the product of further metabolism of both N-desmethylclobazam and another inactive metabolite, 4'-hydroxyclobazam (B12754370) nih.govclinpgx.org. The metabolic process that forms 4'-hydroxy-N-desmethylclobazam is a terminal step designed to facilitate the elimination of the drug from the body.

Synthetic Approaches and Structural Elucidation

Strategies for Chemical Synthesis of Reference Standards

A common and effective strategy involves the condensation reaction between an appropriately substituted o-phenylenediamine (B120857) and a β-dicarbonyl compound or its equivalent. For the synthesis of 9-Hydroxy-N-desmethylclobazam, a key intermediate would be an N-substituted o-phenylenediamine bearing a 4-hydroxyphenyl group.

A potential synthetic pathway can be conceptualized in the following steps:

Synthesis of the N-(4-hydroxyphenyl)-o-phenylenediamine intermediate: This could be achieved through a nucleophilic aromatic substitution reaction, where 2-nitrochlorobenzene is reacted with 4-aminophenol. The resulting N-(4-hydroxyphenyl)-2-nitroaniline is then reduced, for example, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride (SnCl₂), to yield N¹-(4-hydroxyphenyl)benzene-1,2-diamine.

Cyclocondensation to form the benzodiazepine (B76468) ring: The synthesized N¹-(4-hydroxyphenyl)benzene-1,2-diamine can then be reacted with a suitable three-carbon building block to form the seven-membered diazepine (B8756704) ring. Malonic acid or its derivatives, such as malonic esters or malonyl chlorides, are commonly used for this purpose. The reaction is typically carried out in the presence of a condensing agent, such as a carbodiimide, or by heating in a suitable solvent to facilitate cyclization and dehydration.

Table 1: Plausible Synthetic Route for this compound

StepReactantsReagents/ConditionsProduct
12-Nitrochlorobenzene, 4-AminophenolBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatN-(4-hydroxyphenyl)-2-nitroaniline
2N-(4-hydroxyphenyl)-2-nitroanilineReducing agent (e.g., H₂/Pd-C or SnCl₂/HCl)N¹-(4-hydroxyphenyl)benzene-1,2-diamine
3N¹-(4-hydroxyphenyl)benzene-1,2-diamine, Malonic acidCondensing agent (e.g., DCC or EDC), or Heat8-Chloro-1-(4-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine-2,4-dione (this compound)

Note: This represents a generalized synthetic strategy. Optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary to achieve satisfactory yields and purity.

Structural Elucidation:

Following the synthesis, the structural confirmation of the final product is paramount. A combination of spectroscopic techniques would be employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the atoms and the presence of the key functional groups (e.g., the hydroxyl group on the phenyl ring).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of characteristic functional groups, such as the N-H, C=O (amide), and O-H (hydroxyl) stretching vibrations.

Derivatization Techniques for Enhanced Analytical Detection

For the analysis of this compound in biological matrices, particularly using gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step. The primary reasons for derivatization are to increase the volatility and thermal stability of the analyte and to improve its chromatographic properties, leading to enhanced sensitivity and resolution.

The presence of the polar hydroxyl (-OH) and amine (-NH) functional groups in this compound makes it non-volatile and prone to thermal degradation at the high temperatures used in GC. Silylation is the most common derivatization technique for such compounds.

Silylation:

This technique involves the replacement of the active hydrogen atoms in the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity of the molecule and increases its volatility.

Commonly used silylating reagents for benzodiazepine metabolites include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like trimethylchlorosilane (TMCS) (e.g., 1% TMCS in BSTFA).

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A highly reactive and effective silylating agent.

The derivatization reaction is typically carried out by heating the dried sample extract with the silylating reagent in a suitable solvent (e.g., acetonitrile (B52724), pyridine) prior to GC-MS analysis. The resulting silylated derivative of this compound will have a higher molecular weight, which can be useful for mass spectrometric identification, and will exhibit improved chromatographic behavior, resulting in sharper peaks and better separation from other components in the sample.

Table 2: Common Derivatization Reagents for Hydroxylated Benzodiazepines

Derivatization TechniqueReagentAbbreviationTarget Functional GroupsResulting Derivative
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -NHTrimethylsilyl (TMS) ether/amine
SilylationN-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -NHTrimethylsilyl (TMS) ether/amine

The choice of derivatization reagent and reaction conditions (temperature, time, solvent) needs to be optimized to ensure complete derivatization and to avoid the formation of unwanted byproducts, thereby ensuring accurate and reliable quantification of this compound in analytical samples.

Emerging Research Avenues and Future Perspectives

Advanced Analytical Techniques for Comprehensive Characterization

The identification and quantification of minor or novel metabolites like 9-Hydroxy-N-desmethylclobazam necessitate the use of highly sensitive and specific analytical methodologies. While routine therapeutic drug monitoring often focuses on the parent drug and its major active metabolite, the comprehensive characterization of all metabolic products requires more sophisticated approaches.

High-performance liquid chromatography (HPLC) has been a foundational technique for the analysis of clobazam and its metabolites. mdpi.comupc.edu.peresearchgate.net However, for the definitive identification of novel compounds such as this compound, coupling liquid chromatography with mass spectrometry (LC-MS) is indispensable. Specifically, tandem mass spectrometry (LC-MS/MS) provides the high resolution and sensitivity needed to detect and structurally elucidate metabolites present at low concentrations in complex biological matrices like plasma and urine. nih.govnih.gov

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) using Orbitrap or time-of-flight (TOF) analyzers, are instrumental in determining the elemental composition of a metabolite, which is a critical step in identifying an unknown compound. thermofisher.com These methods, combined with sophisticated data acquisition and processing strategies, can help distinguish between isomeric forms of hydroxylated metabolites, a key challenge in characterizing compounds like this compound versus the more commonly reported 4'-hydroxy-N-desmethylclobazam.

Interactive Table: Analytical Techniques for Clobazam Metabolite Analysis

TechniqueAbbreviationApplication in this compound Research
High-Performance Liquid ChromatographyHPLCSeparation of clobazam and its various metabolites from biological samples. mdpi.comupc.edu.peresearchgate.net
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSHighly sensitive and specific quantification and identification of known and novel metabolites. nih.govnih.gov
High-Resolution Mass SpectrometryHRMSAccurate mass measurements to determine the elemental composition of unknown metabolites. thermofisher.com
Gas Chromatography-Mass SpectrometryGC-MSAn alternative method for the analysis of clobazam and its metabolites, often requiring derivatization. taylorfrancis.com

Elucidation of Novel or Minor Metabolic Pathways

The biotransformation of clobazam is an intricate process primarily occurring in the liver and mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The initial and major metabolic step is the N-demethylation of clobazam to its pharmacologically active metabolite, N-desmethylclobazam, a reaction primarily catalyzed by CYP3A4, with minor contributions from CYP2C19 and CYP2B6. nih.govaesnet.org

N-desmethylclobazam is then further metabolized, predominantly through hydroxylation. The most well-documented hydroxylation product is 4'-hydroxy-N-desmethylclobazam, which is formed mainly by the action of CYP2C19. nih.govnih.gov The formation of this compound would represent a novel or minor metabolic pathway. The hydroxylation of aromatic rings, a common reaction in drug metabolism, can occur at various positions. The specific CYP450 isozymes responsible for this potential 9-hydroxylation are yet to be identified but could involve the same enzymes responsible for other hydroxylations in the clobazam metabolic pathway or other, less prominent isozymes. researchgate.netresearchgate.netnih.gov

The study of such minor pathways is essential as they can be influenced by genetic polymorphisms in CYP enzymes, leading to inter-individual variability in drug metabolism. For instance, individuals who are poor metabolizers for CYP2C19 exhibit significantly higher concentrations of N-desmethylclobazam, which could potentially alter the flux through alternative or minor metabolic pathways, possibly leading to an increased formation of metabolites like this compound. nih.gov

Contribution to Overall Pharmacokinetic Profiles of Clobazam and N-desmethylclobazam

Further research is warranted to isolate and characterize this compound, determine its pharmacokinetic parameters, and evaluate its potential, if any, pharmacological activity. Such studies will provide a more complete picture of the metabolic fate of clobazam and its primary active metabolite.

Q & A

Q. How can researchers verify the chemical identity and purity of 9-Hydroxy-N-desmethylclobazam for experimental use?

Methodological Answer:

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~232 nm) to assess purity, as described in Clobazam’s product specifications .
  • Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the molecular structure, referencing the CAS number (22316-55-8) and EC number (244-909-2) provided in safety data sheets (SDS) .
  • Batch-Specific Data : Always review the certificate of analysis (CoA) for batch-specific purity and stability information, as stability is ≥2 years when stored at -20°C .

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at -20°C in airtight containers to prevent degradation . Avoid exposure to moisture and static discharge .
  • Handling Precautions : Use nitrile gloves and lab coats to minimize skin contact. Avoid inhalation of dust by working in a fume hood .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For accidental ingestion, seek medical attention due to potential hepatotoxicity and CNS depression risks .

Q. How does this compound differ pharmacologically from its parent compound, Clobazam?

Methodological Answer:

  • Metabolic Activity : As the primary active metabolite of Clobazam, it exhibits a longer half-life and distinct binding affinity at GABAA receptor subtypes. Use Xenopus laevis oocyte assays expressing human GABAA receptors to compare potency .
  • Experimental Design : Conduct in vitro dose-response studies with Clobazam and its metabolite to quantify EC50 values, noting differences in receptor subunit selectivity (e.g., α2 vs. α1 subunits) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the neurotoxic or teratogenic effects of this compound?

Methodological Answer:

  • In Vivo Models : Use rodent models to assess developmental toxicity, monitoring parameters like embryo survival and organ malformations. Dose selection should align with reported LD50 data (if available) and human therapeutic ranges .
  • Biomarker Analysis : Measure liver enzyme levels (e.g., ALT, AST) and CNS biomarkers (e.g., GFAP) to evaluate hepatotoxicity and neuroinflammation .
  • Controls : Include positive controls (e.g., known teratogens) and vehicle controls to isolate compound-specific effects .

Q. What methodologies can resolve contradictions in reported aquatic toxicity data for this compound?

Methodological Answer:

  • Data Reconciliation : Cross-reference hazard classifications (e.g., H412 in Clobazam SDS vs. absence in N-Desmethylclobazam SDS) . Conduct acute/chronic toxicity assays using Daphnia magna or zebrafish embryos to generate empirical data.
  • Environmental Fate Studies : Use high-resolution mass spectrometry (HRMS) to quantify bioaccumulation potential (log P) and persistence in water-sediment systems .

Q. How can researchers optimize pharmacokinetic (PK) models for this compound in preclinical studies?

Methodological Answer:

  • Assay Development : Employ LC-MS/MS to quantify plasma concentrations, ensuring a lower limit of detection (LLOD) ≤1 ng/mL .
  • Parameter Estimation : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Incorporate hepatic clearance rates using microsomal stability assays .
  • Species Scaling : Apply allometric scaling from rodent data to predict human PK, adjusting for interspecies differences in CYP450 metabolism .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound samples?

Methodological Answer:

  • Hyphenated Techniques : Use HPLC coupled with charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) to identify non-UV-active impurities .
  • Forced Degradation Studies : Expose samples to heat, light, and acidic/alkaline conditions, then analyze degradation products via quadrupole time-of-flight (Q-TOF) MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.